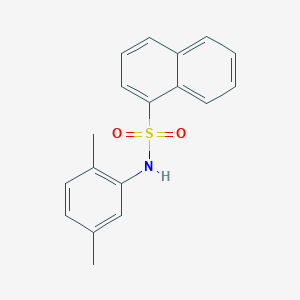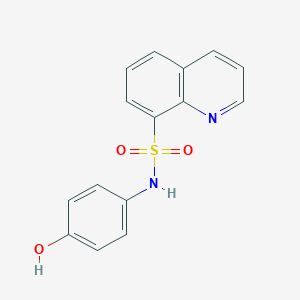![molecular formula C24H23NO4S B281266 N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B281266.png)
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide, also known as AMN082, is a selective agonist for the metabotropic glutamate receptor subtype 7 (mGluR7). It was first synthesized in 2001 and has since been extensively studied for its potential therapeutic applications.
Wirkmechanismus
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide acts as a selective agonist for mGluR7, a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR7 has been shown to modulate the release of several neurotransmitters and has been implicated in a variety of physiological processes, including pain sensation, anxiety, and memory.
Biochemical and Physiological Effects:
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide has been shown to have several biochemical and physiological effects, including the modulation of glutamate release, which can affect neuronal excitability and synaptic plasticity. It has also been shown to modulate the release of GABA and dopamine, which can have an impact on mood and behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is its selectivity for mGluR7, which allows for more precise modulation of glutamate release. However, one limitation is that it may not accurately reflect the complex interactions between neurotransmitters in vivo, and further research is needed to fully understand its potential therapeutic applications.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide, including its potential role in the treatment of neurological disorders such as depression, anxiety, and addiction. It may also be useful in the development of new drugs that target mGluR7. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide involves several steps, including the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 3-acetyl-2-methylnaphthofuran-5-ol, followed by the addition of ammonia and subsequent purification. The final product is a white powder with a purity of over 98%.
Wissenschaftliche Forschungsanwendungen
N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-2,4,5-trimethylbenzenesulfonamide has been used in a variety of scientific research applications, particularly in the field of neuroscience. It has been shown to modulate the release of several neurotransmitters, including glutamate, GABA, and dopamine, and has been studied for its potential role in the treatment of several neurological disorders, including depression, anxiety, and addiction.
Eigenschaften
Molekularformel |
C24H23NO4S |
|---|---|
Molekulargewicht |
421.5 g/mol |
IUPAC-Name |
N-(3-acetyl-2-methylbenzo[g][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C24H23NO4S/c1-13-10-15(3)22(11-14(13)2)30(27,28)25-21-12-20-23(16(4)26)17(5)29-24(20)19-9-7-6-8-18(19)21/h6-12,25H,1-5H3 |
InChI-Schlüssel |
QFIHXOPYGNGDNR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)C |
Kanonische SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C4=CC=CC=C42)OC(=C3C(=O)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-tert-butyl-2,3-dimethyl-N-[4-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B281184.png)


![4-[(5-Tert-butyl-2,3-dimethylphenyl)sulfonyl]morpholine](/img/structure/B281189.png)
![Allyl 6,11-dioxo-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate](/img/structure/B281191.png)

![N-(cyclohexylcarbonyl)-2,4,5-trimethyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281197.png)
![1-[(4-chlorophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B281198.png)

![N-[1,1'-biphenyl]-4-yl-4-isopropylbenzenesulfonamide](/img/structure/B281203.png)
![N-[1,1'-biphenyl]-4-yl-2,4-dimethylbenzenesulfonamide](/img/structure/B281204.png)
![N-[1,1'-biphenyl]-4-yl-4-chlorobenzenesulfonamide](/img/structure/B281207.png)

